5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C13H12BrN2O4S, indicating the presence of a bromophenyl group, a sulfonamide moiety, and a hydroxyl-substituted benzamide structure. This compound has garnered attention for its biological activities, particularly its antimicrobial properties against Gram-positive pathogens and potential applications in drug discovery.
This compound is classified as an aromatic sulfonamide due to the presence of the sulfonamide functional group (-SO2NH-), which is known for its biological activity. The bromophenyl substituent enhances its reactivity and interaction with biological systems, making it a subject of interest in pharmacological research. The compound has been synthesized and characterized through various analytical techniques, including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy .
The synthesis of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide typically involves several key steps:
The molecular structure of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide can be described as follows:
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide primarily relates to its antimicrobial activity:
These properties are crucial for understanding how this compound behaves in biological systems and its potential applications in drug formulation .
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide has several promising applications:
The assembly of 5-[[(3-bromophenyl)amino]sulfonyl]-2-hydroxybenzamide’s core scaffold relies on convergent multi-step strategies. The foundational approach involves a reductive amination between 5-aminoisophthalic acid derivatives and 3-bromoaniline, followed by sulfonylation. As demonstrated in lipoxygenase inhibitor syntheses, sodium triacetoxyborohydride facilitates the reductive step under mild conditions (0°C to 25°C), achieving yields of 75–85% [9]. Alternatively, Buchwald–Hartwig amination offers a palladium-catalyzed route for coupling halogenated benzamides with 3-bromoaniline. This method employs catalysts like Pd(OAc)₂ and ligands such as XantPhos, with yields optimized to >90% at 80–100°C in toluene [5] [9].
A critical advancement involves late-stage sulfonylation: 2-hydroxy-5-sulfamoylbenzoic acid undergoes regioselective coupling with 3-bromoaniline carbonyl diimidazole (CDI) activation. This method circumvents side reactions observed in direct sulfonyl chloride routes, improving isolated yields to 88% [3] [7]. Solid-phase synthesis using Rink amide resin has also been adapted, where carboxylic acid precursors are immobilized, followed by on-resin amidation and cleavage, yielding the core scaffold at 50–70% purity [8].
Table 1: Core Scaffold Assembly Methods
Method | Conditions | Key Reagents/Catalysts | Yield (%) |
---|---|---|---|
Reductive Amination | 0–25°C, DCM, 12 h | NaBH(OAc)₃, AcOH | 75–85 |
Buchwald–Hartwig | 80–100°C, toluene, 8 h | Pd(OAc)₂, XantPhos, Cs₂CO₃ | >90 |
CDI-Mediated Amidation | 60°C, DMF, 4 h | Carbonyl diimidazole | 88 |
Solid-Phase Synthesis | RT, DMF, microwave (90°C) | Rink amide resin, HOBt/DIC | 50–70 |
Regioselective sulfonylation is achieved using orthogonal protecting groups. For example, the phenolic -OH group in salicylamide intermediates is protected as a tert-butyldimethylsilyl (TBS) ether before sulfonylation. This permits exclusive sulfonylation at the 5-position, with subsequent deprotection (TBAF/THF) restoring the hydroxy group [3] [10]. Direct sulfonation of 2-hydroxybenzamide with chlorosulfonic acid at –10°C yields the 5-sulfonyl chloride intermediate, which is then coupled with 3-bromoaniline in tetrahydrofuran (THF) with 2,6-lutidine as a base, achieving 92% regioselectivity [7] [10].
Bromophenyl functionalization leverages Ullmann-type coupling for C–N bond formation. Copper(I) iodide catalyzes the reaction between 5-sulfamoyl-2-hydroxybenzamide and 1-bromo-3-iodobenzene in dimethyl sulfoxide (DMSO) at 110°C, delivering the product in 82% yield [5]. Halogen exchange is another strategy, where 3-iodoaniline is used as a coupling partner, followed by bromination using cuprous bromide and tert-butyl hydroperoxide [5].
Microwave irradiation significantly accelerates amide bond formation in this compound. The reaction between 5-[[(3-bromophenyl)sulfamoyl]salicylic acid and ammonium chloride uses propylphosphonic anhydride (T3P) as a coupling agent. Under microwave irradiation (150 W, 120°C, 15 min), yields reach 94% compared to 70% under conventional reflux (8 h) [6] [8].
Catalytic amidation employs copper(II) acetate and 1,10-phenanthroline to activate the carboxylic acid group toward ammonia. This system operates at 25°C in acetonitrile, reducing racemization and achieving 89% yield in 2 h [5]. For chemo selective amidation, Pd(OAc)₂ catalyzes carbon monoxide insertion into aryl halides in the presence of ammonia. Using 5-bromo-2-hydroxy-N-(3-bromophenyl)benzenesulfonamide as a substrate, this method furnishes the benzamide moiety at 100°C and 5 bar CO pressure, yielding 85% product [9].
Table 2: Amidation Methods Under Catalytic/Microwave Conditions
Method | Conditions | Catalyst/Additive | Time | Yield (%) |
---|---|---|---|---|
Microwave (T3P) | 120°C, 150 W, DMF | Propylphosphonic anhydride | 15 min | 94 |
Copper(II)-Phenanthroline | 25°C, CH₃CN | Cu(OAc)₂, 1,10-phenanthroline | 2 h | 89 |
Palladium-Catalyzed Carbonylation | 100°C, 5 bar CO, dioxane | Pd(OAc)₂, XantPhos | 6 h | 85 |
Solid-phase synthesis (SPS) enables high-purity production through stepwise resin-bound functionalization. The Rink amide resin is acylated with 5-nitro salicylic acid using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), followed by nitro reduction (SnCl₂/HCl) and sulfonylation with 3-bromobenzenesulfonyl chloride [8]. After amidation with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), cleavage with trifluoroacetic acid (TFA)/dichloromethane (95:5) releases the product at >95% purity [8].
Yield optimization focuses on solvent selection and temperature control. Using N,N-dimethylformamide (DMF) for resin swelling and reactions at 25°C minimizes diketopiperazine formation during amidation [8]. For chromatography-free purification, recrystallization from ethanol/water (4:1) provides 78% recovery and 99.5% purity, confirmed by high-performance liquid chromatography (HPLC) [7]. Alternatively, acid-base washing removes residual catalysts: the crude product is treated with 1 M HCl to extract palladium impurities, followed by sodium bicarbonate neutralization, enhancing yields to 82% [9].
Table 3: Purification Methods and Yield Optimization
Method | Conditions | Purity (%) | Yield (%) |
---|---|---|---|
Solid-Phase (Resin Cleavage) | TFA:DCM (95:5), 2 h | >95 | 65–70 |
Recrystallization | Ethanol:water (4:1), 0–4°C, 12 h | 99.5 | 78 |
Acid-Base Washing | 1 M HCl → sat. NaHCO₃, ethyl acetate | 98.8 | 82 |
Chromatography | Silica gel, ethyl acetate/hexane (1:1) | 99.0 | 75 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9